alpha,2-Dimethylcyclohexanemethanol

Description

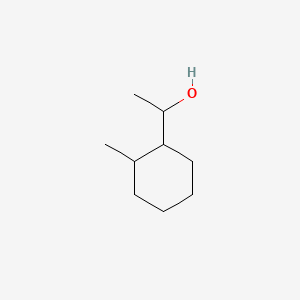

α,2-Dimethylcyclohexanemethanol (CAS RN: 34884-21-4) is a cyclohexane derivative with the molecular formula C₉H₁₈O and an average molecular mass of 142.242 g/mol . Its structure features a cyclohexane ring substituted with a methyl group at the 2-position and an additional methyl group attached to the hydroxymethyl (-CH₂OH) group (denoted as the α-position). This compound is used in fragrance formulations and organic synthesis due to its stereochemical complexity and functional group reactivity .

Properties

CAS No. |

34884-21-4 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-(2-methylcyclohexyl)ethanol |

InChI |

InChI=1S/C9H18O/c1-7-5-3-4-6-9(7)8(2)10/h7-10H,3-6H2,1-2H3 |

InChI Key |

HKOKDMODHRUISP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha,2-Dimethylcyclohexanemethanol can be synthesized through several methods. One common approach involves the reduction of alpha,2-dimethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha,2-Dimethylcyclohexanemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form alpha,2-dimethylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of alpha,2-dimethylcyclohexane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: Alpha,2-dimethylcyclohexanone.

Reduction: Alpha,2-dimethylcyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Alpha,2-Dimethylcyclohexanemethanol has garnered interest in medicinal chemistry due to its potential biological activities. Research indicates that similar compounds can exhibit:

- Enzyme Inhibition : Compounds with structural similarities have shown the ability to inhibit enzymes involved in critical metabolic pathways. This property is particularly relevant in the context of cancer treatment, where enzyme inhibitors can disrupt cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, research on gastric cancer cells has shown that treatment with this compound leads to significant reductions in cell viability and induces cell cycle arrest at the G2/M phase. This suggests its potential utility in cancer therapeutics .

Fragrance Industry

Fragrance Composition

this compound is utilized in the fragrance industry as a key ingredient due to its pleasant olfactory properties. It is often included in formulations for personal care products and air fresheners. The International Fragrance Association (IFRA) has established standards for its safe use, ensuring that concentrations remain within non-toxic limits for consumer safety .

| Application | Description |

|---|---|

| Personal Care | Used in perfumes and cosmetics for its aromatic properties |

| Air Fresheners | Incorporated into formulations to enhance scent profiles |

Environmental Science

Toxicity Studies

Research into the environmental impact of this compound has been conducted to assess its toxicity and biodegradability. Studies indicate that while it is generally considered safe at low concentrations, further investigation into its metabolites is necessary to fully understand its environmental fate .

Case Study: Chemical Spill Analysis

A notable case involving related compounds occurred during the West Virginia chemical spill incident in 2014, where similar alicyclic alcohols were released into the environment. The subsequent studies provided insights into the persistence and degradation pathways of such compounds in aquatic systems .

Summary of Applications

The applications of this compound span various fields:

- Medicinal Chemistry : Potential anticancer and antimicrobial activities.

- Fragrance Industry : Key ingredient in perfumes and personal care products.

- Environmental Science : Toxicity assessments and biodegradability studies.

Mechanism of Action

The mechanism of action of alpha,2-Dimethylcyclohexanemethanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Cyclohexanemethanol (CAS RN: 100-49-2)

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Structure : A simpler analog lacking methyl substituents on the cyclohexane ring.

- Key Differences :

- Applications : Intermediate in polymer synthesis and solvent production.

2-Hydroxy-α,α,4-trimethylcyclohexanemethanol (CAS RN: 42822-86-6)

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.26 g/mol

- Structure : Contains two methyl groups at the α-position, one methyl group at the 4-position, and a hydroxyl group at the 2-position.

- Key Differences: Higher polarity due to the hydroxyl group, improving solubility in polar solvents. Used in fragrances under the synonym p-Menthane-3,8-diol .

- Applications : Fragrance blending and flavoring agent.

2,4-Dimethylcyclohexanemethanol

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol (isomeric to α,2-dimethyl variant)

- Structure : Methyl groups at the 2- and 4-positions of the cyclohexane ring, with a hydroxymethyl group.

- Key Differences :

- Applications : Cosmetic formulations and perfumery.

Dihydroterpineol (CAS RN: 498-81-7)

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- Structure: Features a 4-methylcyclohexyl group and a 2-propanol substituent.

- Key Differences: Higher molecular weight and branched structure enhance thermal stability. Synonym: α-Dihydroterpineol; used as a flavoring agent .

- Applications : Food additives and industrial deodorants.

cis-4-Hydroxy-α,α,4-trimethylcyclohexanemethanol (CAS RN: 565-48-0)

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- Structure : Cis-configuration hydroxyl group at the 4-position, with α,α,4-trimethyl substitution.

- Key Differences :

- Applications : Drug intermediate and analytical standards.

Comparative Data Table

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| α,2-Dimethylcyclohexanemethanol | 34884-21-4 | C₉H₁₈O | 142.24 | α-CH₃, 2-CH₃ | Fragrances, Organic Synthesis |

| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | 114.19 | None | Polymer/Solvent Production |

| 2-Hydroxy-α,α,4-trimethylcyclohexanemethanol | 42822-86-6 | C₁₀H₂₀O₂ | 172.26 | α,α-CH₃, 4-CH₃, 2-OH | Flavoring, Fragrances |

| 2,4-Dimethylcyclohexanemethanol | N/A | C₉H₁₈O | 142.24 | 2-CH₃, 4-CH₃ | Cosmetics, Perfumery |

| Dihydroterpineol | 498-81-7 | C₁₀H₂₀O | 156.27 | 4-CH₃, 2-propanol | Food Additives, Deodorants |

| cis-4-Hydroxy-α,α,4-trimethylcyclohexanemethanol | 565-48-0 | C₁₀H₂₀O₂ | 172.27 | α,α,4-CH₃, cis-4-OH | Pharmaceuticals, Research |

Biological Activity

Alpha,2-Dimethylcyclohexanemethanol (also known as MCHM) is a compound that has garnered attention due to its biological activity and potential health effects. This article explores the biological activity of MCHM, including its metabolic effects, toxicity, and implications for human health and environmental safety.

Overview of MCHM

MCHM is primarily used as a flotation reagent in coal cleaning processes. Its release into the environment, particularly during the 2014 Elk River spill in West Virginia, raised concerns about its toxicological profile and biological effects on various organisms, including humans.

Metabolic Effects

Research has demonstrated that MCHM affects metabolic pathways in yeast, a common model organism for studying cellular responses to chemical exposure. Key findings from studies include:

- Amino Acid Metabolism : MCHM treatment led to increased levels of amino acids and their precursors, indicating an upregulation of amino acid biosynthetic genes. Conversely, genes involved in ribosome biogenesis were downregulated, suggesting stress responses in yeast cells .

- Phospholipid Biosynthesis : The compound was shown to impair phospholipid biosynthesis, which may alter the biophysical properties of cellular membranes. This disruption can affect cell viability and growth .

- Cell Cycle Arrest : Treatment with MCHM resulted in cell cycle arrest at the G1 phase after 30 minutes of exposure. This indicates that MCHM may induce stress responses that halt cellular proliferation .

Toxicological Profile

The toxicological assessment of MCHM reveals several critical findings:

- Acute Toxicity : In vitro studies demonstrated that MCHM caused significant decreases in cell viability at concentrations around 128 ppm (1 mM) across various human cell lines including HEK-293 and HepG2. Notably, DNA damage-related biomarkers were observed in A549 cells, indicating potential genotoxicity .

- Developmental Toxicity : Animal studies indicated that MCHM could lead to developmental toxicity at doses as low as 100 mg/kg/day, affecting fetal weight without maternal toxicity . This raises concerns about its safety during pregnancy.

- Irritation Potential : MCHM is classified as a moderate-to-strong dermal irritant but not a sensitizer at concentrations found post-spill. Acute health effects reported by local residents included skin irritation and gastrointestinal symptoms .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of MCHM:

- Yeast Model Studies : Research using yeast as a model organism revealed that MCHM alters metabolic pathways significantly. A total of 49 unique metabolites were identified following treatment, showcasing the compound's extensive impact on cellular metabolism .

- Aquatic Organisms : Studies on zebrafish and Daphnia magna showed that exposure to MCHM decreased swimming activity and altered predator-prey dynamics. Zebrafish exhibited reduced feeding rates when exposed to higher concentrations of MCHM, impacting their ecological interactions .

- Human Health Implications : Following the Elk River spill, over 300 individuals reported health issues potentially linked to MCHM exposure. Symptoms included skin irritation and respiratory issues, although these were generally mild and resolved with minimal treatment .

Data Summary

| Parameter | Findings |

|---|---|

| Amino Acid Levels | Increased due to upregulation of biosynthetic genes |

| Phospholipid Biosynthesis | Impaired; affects membrane properties |

| Cell Cycle Impact | Arrested at G1 phase |

| Acute Toxicity | Significant decrease in cell viability at 128 ppm |

| Developmental Toxicity | Observed at doses ≥100 mg/kg/day |

| Irritation Potential | Moderate-to-strong dermal irritant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.